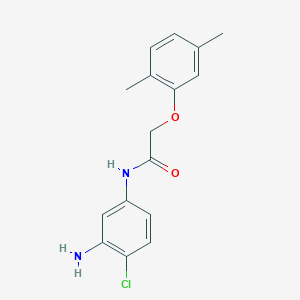
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide, also known as 3-Amino-2-methylphenyl-3-isopropoxybenzamide, is an important organic compound that has been used for a variety of scientific research applications. It is a derivative of benzamide, and is composed of an amine group, a methyl group and an isopropoxy group. This compound is used in a variety of organic synthesis reactions and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Psycho- and Neurotropic Properties : A study investigated the psycho- and neurotropic properties of similar compounds, which are structurally related to N-(3-Amino-2-methylphenyl)-3-isopropoxybenzamide. This research highlighted the potential use of such compounds in understanding and possibly treating neurological and psychological conditions (Podolsky, Shtrygol', & Zubkov, 2017).
Cancer Treatment Applications : Another research explored compounds like this compound for their role in inhibiting kinesin spindle proteins. These compounds show potential as anticancer agents due to their ability to interfere with cell division (Theoclitou et al., 2011).
Biosensor Development : A study involving a related compound demonstrated its application in biosensor technology. This research developed a sensitive biosensor for the determination of glutathione and piroxicam, showcasing the compound's utility in analytical chemistry (Karimi-Maleh et al., 2014).
Synthesis and Chemical Analysis : Research has been conducted on the synthesis, analysis, and stability of similar compounds, providing foundational knowledge for further exploration in various scientific fields, including drug development and material science (Pfeifer et al., 1981).
Molecular Structure and Interactions : Studies have also been done on the molecular structure and intermolecular interactions of related compounds, essential for understanding their chemical behavior and potential applications in various fields (Karabulut et al., 2014).
Memory Enhancement Potential : There's research indicating that derivatives of similar compounds may act as potential memory enhancers, showing acetylcholinesterase-inhibiting activity. This suggests a possible application in treating memory-related disorders (Piplani et al., 2018).
Antiviral Activity : A study synthesized N-phenylbenzamide derivatives, similar to this compound, and evaluated their antiviral activities, suggesting potential use in antiviral drug development (Ji et al., 2013).
Antimicrobial Activity : The antimicrobial activity of compounds structurally related to this compound has been explored, indicating their potential application in developing new antimicrobial agents (Cakmak et al., 2022).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-14-7-4-6-13(10-14)17(20)19-16-9-5-8-15(18)12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKKLGDAPFFWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide](/img/structure/B1385078.png)




![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)

